The Chemical Landscape of Fmoc-Cit-OH: A Technical Guide for Researchers
The Chemical Landscape of Fmoc-Cit-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH) has emerged as a critical building block in the nuanced field of peptide synthesis. Its unique properties facilitate the incorporation of the non-proteinogenic amino acid L-citrulline into peptide chains, a modification that is increasingly recognized for its significant role in both physiological and pathological processes. This technical guide provides an in-depth exploration of the chemical properties of Fmoc-Cit-OH, detailed experimental protocols for its application, and an overview of the biological significance of citrullination.
Core Chemical Properties of Fmoc-Cit-OH
Fmoc-Cit-OH is a white to off-white solid, valued for its stability and solubility in organic solvents, which streamlines its use in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is key to its utility, allowing for controlled, stepwise elongation of peptide chains.
Below is a summary of the key quantitative data for Fmoc-Cit-OH:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃N₃O₅ | [1][2] |
| Molecular Weight | 397.42 g/mol | [1][2] |
| CAS Number | 133174-15-9 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 156 - 164 °C | [2] |
| Optical Rotation | [α]D²⁰ = -9 ± 1.5° (c=1 in DMF) | [2] |
| Purity (HPLC) | ≥97.0% to ≥99% | [2] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |
| Storage | 2-8°C, under inert gas, protected from light | [2] |
Spectroscopic and Chromatographic Data
Experimental Protocols
The primary application of Fmoc-Cit-OH is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its use, particularly in the synthesis of the widely utilized Valine-Citrulline (Val-Cit) dipeptide linker, a key component in Antibody-Drug Conjugates (ADCs).
Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Citrulline
This protocol outlines the general steps for incorporating an Fmoc-Cit-OH residue into a peptide chain on a solid support.
Methodology:
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Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent such as dimethylformamide (DMF).
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Fmoc Deprotection: The Fmoc protecting group from the resin or the growing peptide chain is removed using a 20% solution of piperidine in DMF.
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Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
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Amino Acid Coupling: The carboxyl group of Fmoc-Cit-OH is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated Fmoc-Cit-OH is then added to the resin.
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Washing: The resin is washed again with DMF to remove unreacted reagents.
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Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping agent like acetic anhydride.
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Repeat Cycle: These steps are repeated for each subsequent amino acid in the peptide sequence.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Synthesis of the Val-Cit Linker for ADCs
A prominent application of Fmoc-Cit-OH is in the synthesis of the cathepsin B-cleavable Val-Cit dipeptide linker.
Methodology for Fmoc-Val-Cit-PAB-OH Synthesis:
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Fmoc Deprotection of Fmoc-Cit-PAB-OH: A solution of Fmoc-Cit-PAB-OH in DMF (0.2 M) is treated with piperidine (5.0 equivalents) and stirred at room temperature for 4-5 hours. The solvent and excess piperidine are removed under reduced pressure.
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Dipeptide Formation: The resulting H-Cit-PAB-OH is dissolved in DMF (0.1 M). Fmoc-Val-OSu (1.1 equivalents) is added, and the solution is stirred at room temperature for 16-20 hours. The DMF is then removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography (e.g., using a 3-12% MeOH in CH₂Cl₂ gradient) to yield Fmoc-Val-Cit-PAB-OH as a white solid.
The Biological Significance of Citrullination and Related Signaling Pathways
Citrullination is a post-translational modification where a positively charged arginine residue is converted to a neutral citrulline. This process is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). The change in charge can lead to significant alterations in protein structure and function, impacting protein-protein interactions and hydrogen bonding.
Citrullination is implicated in a variety of biological processes, including the regulation of gene expression, apoptosis, and immune responses. Dysregulation of citrullination has been linked to several autoimmune diseases, most notably rheumatoid arthritis, where autoantibodies against citrullinated proteins are a key diagnostic marker.
The Role of Citrullination in Neutrophil Extracellular Trap (NET) Formation
A well-characterized signaling pathway involving citrullination is the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.
In this pathway, stimuli such as phorbol 12-myristate 13-acetate (PMA) or microbial components activate Protein Kinase C (PKC). This leads to the activation of NADPH oxidase and the production of Reactive Oxygen Species (ROS). Downstream signaling through pathways like the MAPK pathway results in the translocation of myeloperoxidase (MPO) and neutrophil elastase (NE) to the nucleus and the activation of PAD4. PAD4 then catalyzes the citrullination of histones, leading to chromatin decondensation and the subsequent release of NETs to trap and kill pathogens.
Conclusion
Fmoc-Cit-OH is a vital tool for chemical biologists and medicinal chemists. Its well-defined chemical properties and established protocols for use in peptide synthesis enable the creation of complex peptides and bioconjugates with tailored functionalities. The incorporation of citrulline allows for the investigation of its diverse roles in biology and the development of novel therapeutic strategies, particularly in the field of antibody-drug conjugates. This guide serves as a foundational resource for researchers embarking on work with this important amino acid derivative.
